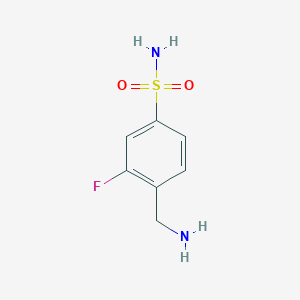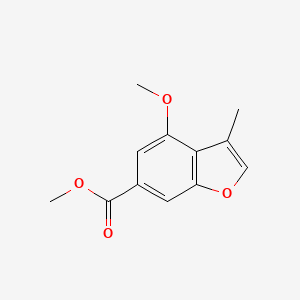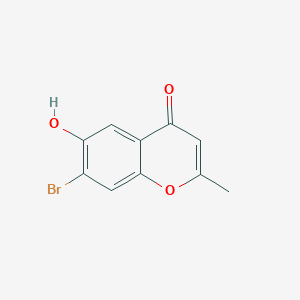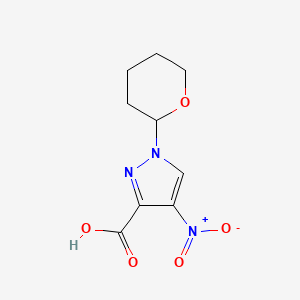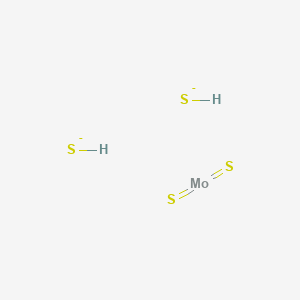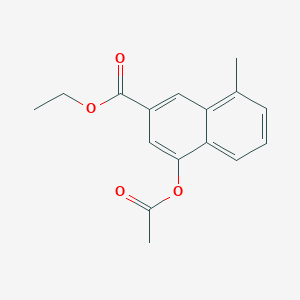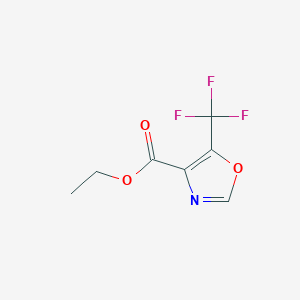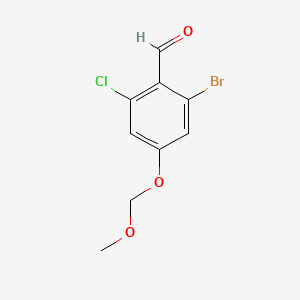
2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde is an aromatic aldehyde compound with the molecular formula C8H6BrClO3. It is a derivative of benzaldehyde, featuring bromine, chlorine, and methoxymethoxy substituents on the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a methoxymethoxy-substituted benzaldehyde precursor. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 2-Bromo-6-chloro-4-(methoxymethoxy)benzoic acid.
Reduction: 2-Bromo-6-chloro-4-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as an intermediate in the synthesis of therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: Employed in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde exerts its effects involves its reactivity with nucleophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by forming a covalent bond with the active site .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Lacks the chlorine substituent but shares similar reactivity and applications.
2-Bromo-6-chlorobenzaldehyde: Lacks the methoxymethoxy group but is used in similar synthetic applications.
4-Chloro-2-methoxybenzaldehyde: Lacks the bromine substituent but has comparable chemical properties.
Uniqueness
2-Bromo-6-chloro-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both bromine and chlorine substituents along with the methoxymethoxy group. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8BrClO3 |
|---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8BrClO3/c1-13-5-14-6-2-8(10)7(4-12)9(11)3-6/h2-4H,5H2,1H3 |
InChI Key |
UYWWVBWBSSTAOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C(=C1)Br)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
